N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-amine with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects. Additionally, it may interact with specific proteins involved in the regulation of apoptosis and cell survival, contributing to its neuroprotective and anticancer properties .
Comparison with Similar Compounds
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other pyrimidine derivatives, such as:
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]alanine: Similar structure but with an alanine moiety instead of glycine.
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]valine: Contains a valine moiety, leading to different biological activities.
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]leucine: Features a leucine moiety, which may affect its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the glycine moiety contributes to its solubility and bioavailability .
Properties
Molecular Formula |
C14H12F3N3O2 |
---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
2-[methyl-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H12F3N3O2/c1-20(8-12(21)22)13-18-10(9-5-3-2-4-6-9)7-11(19-13)14(15,16)17/h2-7H,8H2,1H3,(H,21,22) |
InChI Key |
TUOIDLMPFLZXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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